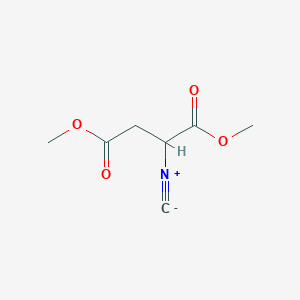

2-Isocyanosuccinic acid dimethyl ester

Description

Contextualizing Isocyanide Chemistry in Modern Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. Their chemistry is dominated by the dual electronic nature of the carbon atom, which exhibits both nucleophilic and electrophilic character. rsc.org This ambiphilic reactivity makes them exceptionally versatile C1 building blocks for the synthesis of nitrogen-containing compounds. mdpi.com

The significance of isocyanides in contemporary synthesis is largely defined by their application in a variety of powerful multicomponent reactions. researchgate.net The most notable of these are the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR): Discovered by Mario Passerini in 1921, this reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to efficiently produce α-acyloxy amides. wikipedia.orgslideshare.netorganicreactions.org The reaction is highly atom-economical and typically proceeds under mild conditions. slideshare.net The mechanism is thought to involve the formation of a reactive nitrilium intermediate which is then trapped by the carboxylate. nih.gov

The Ugi Four-Component Reaction (U-4CR): Developed by Ivar Ugi, this reaction brings together an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. organic-chemistry.orgnih.gov The initial step is the formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields a characteristic α-aminoacyl amide or dipeptide-like structure. nih.govnih.gov The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of complex, drug-like molecules from a small set of starting materials. researchgate.netorganic-chemistry.org

These isocyanide-based multicomponent reactions (IMCRs) are celebrated for their efficiency, convergence, and ability to generate molecular diversity. researchgate.net They allow for the construction of intricate molecular scaffolds in a single step, often with high stereoselectivity, which is crucial for the synthesis of natural products and pharmaceuticals. acs.orgbeilstein-journals.org Modern advancements have expanded the scope of IMCRs to include the synthesis of a vast array of heterocycles, peptidomimetics, and other complex organic molecules. mdpi.comnih.gov

| Reaction | Components | Product | Key Features |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | First isocyanide-based MCR; High atom economy. wikipedia.orgslideshare.net |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Aminoacyl Amide | Generates dipeptide-like structures; Widely used in combinatorial chemistry. organic-chemistry.orgthieme-connect.de |

Significance of 2-Isocyanosuccinic Acid Dimethyl Ester as a Synthetic Building Block

Within the diverse family of isocyanides, this compound stands out as a bifunctional building block. Its structure integrates the reactive isocyanide group with a dimethyl succinate (B1194679) backbone, which contains two ester functionalities. This unique combination of functional groups imparts significant strategic value in organic synthesis.

The primary significance of this compound lies in its potential to serve as a highly versatile component in MCRs. When utilized in a Passerini or Ugi reaction, the isocyanide group participates in the core transformation, while the two methyl ester groups are carried into the final product. These ester groups can then serve as handles for subsequent chemical modifications, allowing for the elaboration of the initial MCR product into more complex target structures. For instance, the esters could be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, opening pathways to a wide range of derivatives from a single MCR scaffold.

The succinate backbone itself imposes a specific four-carbon chain into the molecular architecture, providing a predictable and useful structural motif for designing target molecules such as peptidomimetics, heterocyclic systems, or functional polymers.

| Property | Value |

| Chemical Formula | C₇H₉NO₄ |

| IUPAC Name | Dimethyl 2-isocyanobutanedioate |

| CAS Number | 730964-72-4 chemicalbook.com |

| Molecular Weight | 171.15 g/mol |

Scope and Research Objectives for Academic Investigations

The unique structural features of this compound suggest several promising avenues for academic research. Investigations would likely focus on harnessing its multifunctional nature to access novel chemical space and develop efficient synthetic methodologies.

Key research objectives could include:

Synthesis of Novel Heterocyclic Scaffolds: A primary goal would be to employ this compound in Ugi and Passerini reactions with other bifunctional starting materials. The aim would be to design one-pot reaction cascades where the initial MCR is followed by an intramolecular cyclization involving one or both of the ester groups. This could provide rapid access to diverse and complex heterocyclic systems, such as lactams, lactones, and benzodiazepines, which are prevalent in biologically active compounds. nih.govmdpi.com

Development of Constrained Peptidomimetics: The succinate backbone can be used to create mimics of specific amino acid residues or to introduce conformational constraints into peptide chains. Research could target the incorporation of this building block into Ugi reactions to synthesize novel peptidomimetics. beilstein-journals.org Subsequent manipulation of the ester groups could be used to form cyclic peptides or to attach probes and labels for biochemical studies.

Exploration in Polymer and Materials Chemistry: The diester functionality suggests that this compound could serve as a monomer or a functional cross-linking agent. An objective would be to investigate its use in step-growth polymerization reactions following an initial MCR. This could lead to the development of novel functional polymers with tailored properties, where the isocyanide-derived core imparts specific characteristics to the polymer backbone.

Stereoselective Transformations: A significant challenge and objective in modern synthesis is the control of stereochemistry. acs.org Research would focus on developing diastereoselective or enantioselective MCRs using this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to control the formation of new stereocenters during the Ugi or Passerini reaction, thereby producing enantiomerically enriched, complex molecules. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-isocyanobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-8-5(7(10)12-3)4-6(9)11-2/h5H,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWGHUWPDLSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374798 | |

| Record name | 2-Isocyanosuccinic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-72-4 | |

| Record name | 2-Isocyanosuccinic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity Involving 2 Isocyanosuccinic Acid Dimethyl Ester

Nucleophilic Reactivity of the Isocyanide Functional Group

The isocyanide carbon atom in 2-isocyanosuccinic acid dimethyl ester possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is central to its participation in a variety of substitution and addition reactions.

Isocyanides are known to act as effective nucleophiles in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides. wikipedia.org The reaction of this compound with an electrophile, for instance, an alkyl halide, would proceed via a backside attack by the isocyanide carbon on the electrophilic carbon atom of the alkyl halide. nih.govuni.lu This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-leaving group bond, resulting in an inversion of stereochemistry at the electrophilic carbon center if it is chiral. nih.govuni.lu

The general mechanism for the SN2 reaction of an isocyanide can be depicted as follows:

R-NC + R'-X → [R-N≡C-R']⁺X⁻

This initial product is a nitrilium salt, which can then be hydrolyzed to a secondary amide. This two-step sequence, starting with an SN2 reaction of an isocyanide followed by hydrolysis, provides a novel method for amide synthesis. wikipedia.org The rate of this SN2 reaction is dependent on the concentration of both the isocyanide and the alkyl halide, a characteristic feature of second-order kinetics. nih.gov The reactivity of the substrate in SN2 reactions generally follows the order of methyl > primary > secondary, with tertiary halides being largely unreactive due to steric hindrance. uni.lu

A key feature of the nucleophilic addition of isocyanides is the formation of a nitrilium intermediate. wikipedia.orgmdpi.com In the context of both SN2 and multicomponent reactions like the Ugi and Passerini reactions, the nucleophilic attack of the isocyanide on an electrophilic carbon atom generates this highly reactive species. wikipedia.orgmdpi.com

In the Ugi four-component reaction (U-4CR), an amine and a carbonyl compound first form an imine. The isocyanide then adds to the imine, forming a nitrilium intermediate. This intermediate is subsequently trapped by a carboxylic acid, leading to a bis-amide product after a Mumm rearrangement. mdpi.com Similarly, in the Passerini three-component reaction (P-3CR), the isocyanide attacks the carbonyl carbon of an aldehyde or ketone, which is activated by a carboxylic acid, to form a nitrilium intermediate that is then trapped by the carboxylate. mdpi.comyoutube.com

The reactivity of the nitrilium intermediate is central to the utility of these reactions in generating molecular diversity. The intermediate is a potent electrophile and can be trapped by a variety of nucleophiles, not just the carboxylate in the standard Ugi and Passerini reactions. This reactivity allows for modifications of these classic reactions to produce a wide array of heterocyclic structures. mdpi.com For instance, intramolecular trapping of the nitrilium intermediate is a powerful strategy for the synthesis of nitrogen-containing heterocycles. mdpi.com

Electrophilic Character and Alpha-Addition Chemistry

While the primary reactivity of the isocyanide group is nucleophilic, the carbon atom also possesses some electrophilic character due to the resonance structure where the carbon has a positive charge. However, the dominant mode of reactivity involves nucleophilic attack by the isocyanide carbon.

The term "alpha-addition" in the context of this compound refers to the addition of a nucleophile to the carbon atom of the isocyanide group. This type of reaction is less common than the nucleophilic attack by the isocyanide. However, under certain conditions, particularly with organometallic reagents, addition to the isocyanide carbon can occur.

More relevant to the structure of this compound is the concept of additions to the α-carbon, the carbon atom to which the isocyanide group is attached. This carbon is acidic due to the electron-withdrawing nature of both the isocyanide and the adjacent ester group. Deprotonation at this position would generate a stabilized carbanion, which could then act as a nucleophile in various reactions, such as aldol-type additions. beilstein-journals.org This alpha-anion can then react with electrophiles, leading to the formation of a new carbon-carbon bond at the α-position.

Stereochemical Control in Reactions of this compound

The presence of a chiral center at the 2-position of this compound makes it a valuable substrate for stereoselective synthesis. The stereochemical outcome of reactions involving this compound can be influenced by the existing stereocenter (diastereoselectivity) or by the use of chiral catalysts or auxiliaries (enantioselectivity).

Multicomponent reactions, such as the Ugi reaction, are powerful tools for rapidly building molecular complexity. nih.govnih.gov When a chiral component is used in a multicomponent reaction, the formation of new stereocenters can proceed with a preference for one diastereomer over the other. The Ugi reaction, in particular, has been a subject of studies on diastereoselectivity. nih.govnih.gov

While the use of chiral isocyanides often results in low diastereoselectivity, significant levels of asymmetric induction have been observed with chiral amines or chiral cyclic imines. nih.govnih.gov For example, the Ugi reaction of 2-substituted dihydrobenzoxazepines has been shown to proceed with high diastereoselectivity, with diastereomeric ratios (d.r.) of up to 9:1, even when the pre-existing stereocenter is distant from the newly formed one. nih.govnih.gov In the context of this compound, its inherent chirality could influence the stereochemical course of a multicomponent reaction, leading to a diastereoselective outcome.

Below is a table summarizing the results of diastereoselective Joullié–Ugi three-component reactions for the synthesis of N-acylaziridines, demonstrating the potential for achieving high diastereoselectivity in such systems. nih.gov

| Entry | Reactants | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | 2H-azirine phosphine (B1218219) oxide, benzoic acid, cyclohexyl isocyanide | None | - | 10 |

| 2 | 2H-azirine phosphine oxide, benzoic acid, cyclohexyl isocyanide | ZnCl₂ | 92:8 | 76 |

| 3 | 2H-azirine phosphonate, various carboxylic acids and isocyanides | ZnCl₂ | up to 98:2 | 35-76 |

This table presents data on the diastereoselective Joullié–Ugi three-component reaction to illustrate the principle of achieving diastereoselectivity in multicomponent reactions involving isocyanides. The specific use of this compound in such a reaction is not explicitly reported in the source. nih.gov

Achieving enantioselectivity in isocyanide-based multicomponent reactions has been a significant challenge. broadinstitute.org However, recent advances have led to the development of catalytic asymmetric versions of these reactions. youtube.combroadinstitute.org The use of chiral Lewis acids or Brønsted acids as catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. broadinstitute.org

For instance, a catalytic asymmetric Passerini reaction has been developed using a tridentate indan (B1671822) (pybox) Cu(II) Lewis acid complex. This system has been shown to produce α-acyloxycarboxamides with high enantiomeric excess (ee). Another approach involves the use of chiral phosphoric acids as catalysts in three-component reactions to synthesize chiral oxazoles and isoindolinones. broadinstitute.org

The application of such enantioselective methodologies to reactions involving this compound could provide access to enantiomerically enriched products with multiple stereocenters. The inherent chirality of the starting material, combined with a chiral catalyst, could lead to either matched or mismatched interactions, influencing the degree and sense of enantioselectivity.

The following table provides examples of enantioselective multicomponent reactions, highlighting the levels of enantioselectivity that can be achieved with chiral catalysts.

| Reaction | Catalyst | Substrates | Enantiomeric Excess (ee) | Yield (%) |

| Passerini | Tridentate pybox-Cu(II) complex | Benzoic acid, (benzyloxy)acetaldehyde, p-methoxyphenyl isocyanide | up to 98% | up to 98% |

| Ugi-type | Chiral Phosphoric Acid | Isocyanides, anilines, 2-formylbenzoic acids | High | Good |

| Passerini-type | Silicon tetrachloride and chiral bisphosphoramide | Various aldehydes and isocyanides | High | Good |

This table showcases examples of catalytic enantioselective multicomponent reactions to demonstrate the potential for chiral induction. Specific data for reactions involving this compound is not available in the cited sources. youtube.combroadinstitute.org

Multicomponent Reaction Mcr Chemistry of 2 Isocyanosuccinic Acid Dimethyl Ester

Passerini Reactions and Their Variations

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, involving the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where a hydrogen-bonded complex of the carbonyl and carboxylic acid reacts with the isocyanide. wikipedia.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is more likely. wikipedia.org

While specific examples of the Passerini reaction with 2-isocyanosuccinic acid dimethyl ester are not prominently featured in the literature, its structural features as an α-isocyano ester suggest its potential participation in such reactions. Isocyanides bearing electron-withdrawing groups, such as esters, are known to participate in Passerini reactions. The reactivity of this compound would be influenced by the electronic nature of the isocyanide carbon and the steric bulk of the succinate (B1194679) backbone. Variations of the Passerini reaction, such as those using different acidic components or those catalyzed by Lewis acids, could potentially accommodate functionalized isocyanides like this compound to generate highly functionalized α-acyloxy amides. organic-chemistry.orgacs.org

Groebke–Blackburn–Bienaymé (GBB-3CR) and Other Cycloaddition Reactions

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful method for the synthesis of fused imidazo[1,2-a]heterocycles. This reaction involves an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction is typically catalyzed by an acid, which activates the imine formed in situ from the amidine and aldehyde, facilitating the subsequent cycloaddition with the isocyanide. nih.gov

The participation of this compound in the GBB-3CR is not well-documented. However, the scope of the GBB reaction is known to tolerate a variety of isocyanides, including those with electron-poor substituents. organic-chemistry.org The ester functionalities in this compound would render it an electron-deficient isocyanide, which could influence its reactivity in the GBB-3CR. The successful incorporation of this isocyanide would lead to the formation of unique imidazo[1,2-a]heterocycles bearing a functionalized succinate side chain, offering further opportunities for molecular diversification.

Beyond the GBB-3CR, isocyanides are known to participate in various other cycloaddition reactions. For instance, isocyanides can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and electrophilic styrenes in a three-component reaction to yield highly substituted cyclopentadienes. nih.gov The reactivity of this compound in such cycloadditions could lead to the formation of complex carbocyclic structures.

Design and Diversification of Complex Molecular Scaffolds through MCRs

Multicomponent reactions are a cornerstone of diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of structurally diverse and complex small molecules for biological screening. nih.govnih.gov The use of functionalized and cleavable building blocks in MCRs is a key tactic in DOS.

This compound, with its chiral center, ester functionalities, and cleavable isocyanide group, is an excellent example of a building block designed for the creation of complex molecular scaffolds. Its application in the UT-4CR to produce tetrazole adducts that can be subsequently cleaved demonstrates its utility in generating diverse heterocyclic structures. nih.gov

The ester groups present in the molecule offer additional points for diversification. These can be hydrolyzed to the corresponding carboxylic acids or converted to a variety of other functional groups through standard organic transformations. This allows for the post-MCR modification of the resulting products, leading to a significant expansion of the chemical space accessible from a single multicomponent reaction. By strategically combining this compound with other diverse building blocks in various MCRs, it is possible to design and synthesize libraries of complex and diverse molecular scaffolds with potential applications in drug discovery and materials science. beilstein-journals.orgnih.gov

Catalytic Strategies in 2 Isocyanosuccinic Acid Dimethyl Ester Transformations

Transition Metal-Catalyzed Processes

Transition metals have proven to be exceptionally effective in catalyzing a wide array of reactions involving isocyanides. The ability of transition metals to coordinate with the isocyanide carbon, facilitate migratory insertion, and participate in reductive elimination pathways forms the basis for their utility in C-C and C-heteroatom bond formation.

Isocyanide Insertion Reactions Mediated by Transition Metals

Isocyanide insertion into metal-carbon bonds is a fundamental step in many transition metal-catalyzed reactions. This process allows for the incorporation of the isocyanide carbon into a growing organic framework, leading to the formation of iminoyl-metal intermediates that can be further functionalized. While specific studies on 2-isocyanosuccinic acid dimethyl ester are limited, the behavior of analogous α-isocyanoacetates in the presence of transition metal catalysts provides significant insight into the expected reactivity.

For instance, palladium complexes are well-known to catalyze the insertion of isocyanides into aryl- and vinyl-palladium bonds. It is anticipated that this compound would readily undergo similar insertion reactions. A general representation of this process involves the oxidative addition of an organic halide to a low-valent palladium species, followed by coordination and insertion of the isocyanide, and subsequent reaction with a nucleophile or reductive elimination to afford the final product.

Table 1: Hypothetical Transition Metal-Catalyzed Isocyanide Insertion Reactions of this compound

| Catalyst Precursor | Organic Halide | Nucleophile | Potential Product Structure |

| Pd(PPh₃)₄ | Aryl Iodide | Amine | Aryl-iminomethyl-succinic acid dimethyl ester derivative |

| Ni(COD)₂ | Alkyl Bromide | Alcohol | Alkyl-iminomethyl-succinic acid dimethyl ester derivative |

| Rh(acac)(CO)₂ | Vinyl Triflate | Water | Vinyl-keto-succinic acid dimethyl ester derivative |

This table is illustrative and based on known reactivity of similar isocyanides.

Palladium-Catalyzed C-C and Heteroatom-Bond Forming Reactions

Palladium catalysis is a powerful tool for the construction of C-C and C-heteroatom bonds. In the context of this compound, palladium catalysts can be employed in a variety of cross-coupling and multicomponent reactions. The isocyanide group can act as a versatile handle for the introduction of diverse functionalities.

Recent advances have highlighted the utility of palladium-catalyzed reactions that involve isocyanide insertion. For example, cascade reactions initiated by the insertion of an isocyanide into a Pd-C bond can lead to the formation of complex heterocyclic structures. It is plausible that this compound could participate in such cascade reactions, where the ester functionalities could also play a role in directing or participating in subsequent cyclization steps.

Other Metal-Mediated Catalytic Systems

While palladium catalysts are extensively studied, other transition metals such as nickel, copper, and rhodium also offer unique catalytic activities for isocyanide transformations. Nickel catalysts, for example, can be more cost-effective alternatives to palladium for certain cross-coupling reactions. Copper catalysts are often used in conjunction with other metals or in reactions involving heteroatom nucleophiles. Rhodium catalysts have shown utility in cycloaddition and C-H activation reactions involving isocyanides. The application of these metal systems to this compound would likely open up new avenues for its functionalization.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing a complementary approach to transition metal catalysis. For substrates like this compound, which possess a reactive methylene group adjacent to the isocyanide and ester functionalities, organocatalysis offers excellent opportunities for stereoselective bond formation.

Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in asymmetric reactions of α-isocyanoacetates. These catalysts can activate the substrate through hydrogen bonding or by acting as a Brønsted base to generate a nucleophilic enolate species. This enolate can then react with various electrophiles in a highly enantioselective manner. It is expected that this compound would be a suitable substrate for such organocatalytic transformations.

Table 2: Potential Organocatalytic Asymmetric Reactions of this compound

| Organocatalyst | Electrophile | Reaction Type | Potential Chiral Product |

| Cinchona-derived thiourea | Nitroalkene | Michael Addition | Enantioenriched nitroalkyl-substituted succinate (B1194679) |

| Proline derivative | Aldehyde | Aldol Reaction | Enantioenriched β-hydroxy-α-isocyanosuccinate |

| Chiral Phosphoric Acid | Imine | Mannich Reaction | Enantioenriched β-amino-α-isocyanosuccinate |

This table is illustrative and based on established organocatalytic methods for related isocyanoacetates.

Mechanistic Elucidation of Catalytic Cycles and Selectivity

A thorough understanding of the reaction mechanisms is crucial for the rational design of new catalytic systems and for controlling the selectivity of chemical transformations. The catalytic cycles for the transition metal-catalyzed reactions of this compound are expected to follow well-established patterns for isocyanide chemistry.

For a typical palladium-catalyzed cross-coupling reaction involving isocyanide insertion, the catalytic cycle would likely involve:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate (R-Pd-X).

Ligand Exchange/Coordination: The isocyanide coordinates to the palladium center.

Migratory Insertion: The R group migrates to the isocyanide carbon, forming an iminoyl-palladium complex.

Further Reaction/Reductive Elimination: This intermediate can then react with a nucleophile or undergo reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The selectivity of these reactions (e.g., chemoselectivity, regioselectivity, and stereoselectivity) is influenced by various factors, including the nature of the metal catalyst, the ligands, the solvent, and the reaction temperature. For instance, the choice of phosphine (B1218219) ligands in palladium catalysis can significantly impact the rate and selectivity of the isocyanide insertion step.

In organocatalysis, the mechanism of activation and the transition state assembly are key to understanding the origin of stereoselectivity. For example, in a thiourea-catalyzed Michael addition, the catalyst is believed to activate both the nucleophile (the enolate of this compound) and the electrophile (the nitroalkene) through a network of hydrogen bonds, leading to a highly organized transition state that dictates the stereochemical outcome of the reaction.

Applications of 2 Isocyanosuccinic Acid Dimethyl Ester in Organic Synthesis and Medicinal Chemistry Building Blocks

Construction of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the isocyano group in 2-isocyanosuccinic acid dimethyl ester makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocyclic compounds. A primary application is in multicomponent reactions, particularly the Ugi reaction.

The Ugi four-component reaction (Ugi-4CR) involving this compound, an aldehyde, an amine, and a carboxylic acid has been extensively utilized to generate highly substituted α-acylamino amides. These Ugi adducts can then undergo subsequent intramolecular reactions to afford a variety of heterocyclic scaffolds. For instance, research has demonstrated the synthesis of functionalized pyroglutamic acid derivatives through an Ugi reaction followed by an intramolecular cyclization. The ester functionalities on the succinate (B1194679) backbone provide convenient handles for further derivatization, allowing for the creation of a library of diverse pyroglutamates.

Another notable application is the synthesis of α-amino-γ-lactams. The isocyanide serves as a key component in building the lactam ring, a privileged scaffold in medicinal chemistry. The reaction pathway often involves an initial multicomponent reaction followed by a cyclization step, highlighting the efficiency of this building block in rapidly assembling complex heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Heterocyclic Scaffold | Synthetic Method | Key Features |

| Functionalized Pyroglutamic Acids | Ugi Reaction/Intramolecular Cyclization | High degree of substitution, access to diverse derivatives. |

| α-Amino-γ-lactams | Multicomponent Reaction/Cyclization | Core structure in many biologically active molecules. |

Access to Peptidomimetics and Other Bioactive Scaffolds

The structural resemblance of the Ugi reaction products derived from this compound to dipeptides makes this compound an excellent starting material for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability.

The Ugi reaction with this compound allows for the introduction of diverse side chains, corresponding to the R-groups of amino acids, through the choice of the aldehyde and amine components. The resulting α-acylamino amide core structure serves as a versatile scaffold that can be further elaborated to mimic various peptide secondary structures. The inherent functionality of the succinate moiety provides additional points for modification, enabling the fine-tuning of the peptidomimetic's properties.

Utility in Target-Oriented Synthesis of Complex Molecules

Beyond its use in generating libraries of compounds, this compound has proven its utility in the target-oriented synthesis of specific, complex natural products and biologically active molecules. Its ability to participate in stereoselective reactions makes it a valuable chiral building block.

Combinatorial Chemistry and Library Generation

The suitability of this compound for multicomponent reactions makes it an ideal building block for combinatorial chemistry and the generation of compound libraries. The Ugi reaction, in particular, is well-suited for automated synthesis platforms, allowing for the rapid generation of a large number of structurally diverse compounds from a small set of starting materials.

By systematically varying the aldehyde, amine, and carboxylic acid components in the Ugi reaction with this compound, chemists can create extensive libraries of compounds. These libraries are invaluable for high-throughput screening in drug discovery programs, enabling the identification of new lead compounds with desired biological activities. The inherent diversity that can be achieved using this building block significantly enhances the probability of discovering novel therapeutic agents.

Computational and Theoretical Studies on 2 Isocyanosuccinic Acid Dimethyl Ester Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

In the context of 2-isocyanosuccinic acid dimethyl ester, several reaction pathways can be theoretically modeled. For example, in a hypothetical acid-catalyzed hydrolysis, the reaction would likely proceed through a nitrilium intermediate, followed by the addition of water. wikipedia.org Computational modeling could predict the energy barriers for such steps.

Another area of interest is the involvement of this compound in cycloaddition reactions. Isocyanides can participate in [4+1] cycloadditions, and theoretical calculations can be employed to understand the energetics and orbital interactions of these pathways. wikipedia.org

Table 1: Hypothetical Transition State Analysis for Reactions of this compound

| Reaction Type | Plausible Intermediate/Transition State | Key Computational Parameters to Determine |

| Acid-Catalyzed Hydrolysis | Nitrilium ion intermediate | Activation energy for water addition |

| Nucleophilic Addition | α-adduct | Energy of the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the isocyanide |

| [4+1] Cycloaddition | Pericyclic transition state | Transition state geometry and activation energy |

It is important to emphasize that the values in this table are illustrative of the types of parameters that would be calculated in a dedicated computational study.

Modeling of Stereoselective Outcomes

The stereogenic center at the α-carbon of this compound introduces the potential for stereoselectivity in its reactions. Computational modeling can be a valuable tool in predicting and rationalizing the stereochemical outcomes of reactions involving chiral isocyanides.

One of the key factors in modeling stereoselectivity is the analysis of the transition states leading to different stereoisomeric products. By calculating the relative energies of these diastereomeric transition states, one can predict which product is likely to be favored. For instance, in the alkylation of the α-carbon, computational models could assess the steric and electronic factors that favor the approach of an electrophile from one face of the molecule over the other.

In multicomponent reactions like the Ugi reaction, where new stereocenters can be formed, computational studies on simpler chiral isocyanides have been used to understand the origins of diastereoselectivity. nih.govmdpi.com These studies often reveal that non-covalent interactions, such as hydrogen bonding or steric hindrance in the transition state assembly, play a crucial role in determining the stereochemical outcome.

For this compound, a theoretical model could be constructed to evaluate the conformational preferences of the molecule and how these influence the facial selectivity of an incoming reagent. The interplay between the isocyanide group and the two ester functionalities would be a key aspect of such a model.

Electronic Structure and Bonding Analysis of the Isocyanide Moiety

The electronic structure of the isocyanide group is unique and is often described by two main resonance structures: a zwitterionic structure with a triple bond between carbon and nitrogen, and a carbene-like structure with a double bond. wikipedia.orgsarthaks.com This dual nature is central to its reactivity. nih.gov

Quantum chemical calculations can provide a detailed picture of the electronic distribution and bonding within the isocyanide group of this compound. Key parameters that can be calculated include bond lengths, bond angles, atomic charges, and frontier molecular orbitals (HOMO and LUMO).

Analysis of the frontier orbitals is particularly insightful for understanding reactivity. The HOMO of an alkyl isocyanide is typically located on the carbon atom, consistent with its nucleophilic character. acs.org Conversely, the LUMO is also centered on the carbon, which explains its electrophilic nature. acs.org

Table 2: General Computational Data for Alkyl Isocyanides

| Property | Typical Value | Significance |

| C≡N Bond Length | ~1.16 Å | Indicates triple bond character |

| C-N-C Angle | ~180° | Shows the linearity of the isocyanide group |

| ¹³C NMR (Isocyanide C) | 155-160 ppm | Characteristic chemical shift |

| IR Stretching Frequency (C≡N) | 2110-2165 cm⁻¹ | Strong, characteristic absorption |

Note: These are general values for alkyl isocyanides and a specific computational study on this compound would be needed for precise data.

The electron-withdrawing nature of the two dimethyl ester groups in this compound would be expected to influence the electronic properties of the isocyanide moiety. Theoretical calculations could quantify this effect, for example, by calculating the partial atomic charges and analyzing the molecular electrostatic potential map. This would provide valuable insights into the molecule's reactivity profile.

Future Research Directions and Emerging Trends in 2 Isocyanosuccinic Acid Dimethyl Ester Chemistry

Development of Novel Reaction Methodologies and Unexplored Reactivity Modes

The isocyanide group in 2-isocyanosuccinic acid dimethyl ester is a linchpin for a multitude of chemical transformations. While its participation in classical multicomponent reactions (MCRs) like the Passerini and Ugi reactions is anticipated, future research is expected to delve into less conventional reactivity. A key area of exploration will be the development of novel MCRs that leverage the bifunctional nature of the molecule. For instance, sequential or cascade reactions that involve both the isocyanide and the ester groups could lead to the one-pot synthesis of complex heterocyclic structures.

Furthermore, the exploration of metal-catalyzed transformations beyond traditional applications is a promising frontier. The isocyanide can act as a C1N1 synthon in cyclization reactions, a field that is continuously expanding with new catalytic systems. acs.org Research into the [3+2] annulation reactions with various partners could yield novel five-membered heterocycles with potential biological activity. The development of enantioselective reactions will also be crucial to control the stereochemistry of the resulting products, which is of paramount importance for pharmaceutical applications.

Another unexplored facet is the reactivity of the α-protons to the isocyanide and ester groups. These protons are potentially acidic and could participate in base-catalyzed reactions, such as Michael additions, opening up pathways to further functionalized succinic acid derivatives. molaid.com The controlled polymerization of this compound itself, or its copolymerization with other monomers, remains a largely unexplored area that could lead to novel polymers with unique properties.

Green Chemistry Principles in Isocyanide Synthesis and Transformations

The traditional synthesis of isocyanides often involves toxic and hazardous reagents like phosgene (B1210022) or phosphorus oxychloride. A significant emerging trend is the application of green chemistry principles to both the synthesis of this compound and its subsequent transformations. Future research will likely focus on developing milder and more environmentally benign dehydration methods for the corresponding formamide (B127407) precursor.

Recent advancements in green isocyanide synthesis include the use of p-toluenesulfonyl chloride in the presence of a base, which offers a less toxic alternative to phosphorus oxychloride. acs.org Another sustainable approach involves conducting the dehydration of N-formamides in water under micellar conditions, which minimizes the use of volatile organic solvents. cymitquimica.com The application and optimization of these green methods for the synthesis of this compound will be a key research objective.

In terms of its transformations, the use of water as a solvent for multicomponent reactions involving isocyanides has been shown to be effective and can lead to higher yields and easier purification. researchgate.net The development of catalytic systems that can operate efficiently in aqueous media or other green solvents will be a major focus. Furthermore, designing reactions with high atom economy, a core principle of green chemistry, will be a guiding factor in the development of new synthetic methodologies.

| Parameter | Traditional Method | Green Alternative |

| Dehydrating Agent | Phosphorus oxychloride, Phosgene | p-Toluenesulfonyl chloride, Burgess reagent |

| Solvent | Dichloromethane (B109758), Chloroform | Water (micellar conditions), Triethylamine (B128534) (as solvent) |

| Byproducts | Phosphorous acids, HCl | Toluenesulfonic acid, benign salts |

| Safety Concerns | High toxicity, corrosive reagents | Lower toxicity, safer handling |

Table 1: Comparison of Traditional and Greener Isocyanide Synthesis Methods

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for reactions involving this compound is a vibrant area of future research. This includes the design of novel catalysts for known transformations to improve efficiency, selectivity (chemo-, regio-, and stereoselectivity), and substrate scope.

For multicomponent reactions, the development of Lewis acid and Brønsted acid catalysts that can activate the isocyanide and the other components selectively is a key objective. Chiral catalysts, in particular, will be instrumental in achieving enantioselective Ugi and Passerini reactions, providing access to optically active α-amino acid and α-acyloxy carboxamide derivatives.

In the realm of polymerization, the lack of highly efficient methods has been a major challenge for isocyanide-based polymers. acs.orgresearchgate.netnih.gov Research into novel transition-metal catalysts, such as palladium and nickel complexes, could enable controlled polymerization of this compound, leading to well-defined polymers with controlled molecular weights and low polydispersity. nih.gov The exploration of organocatalysts for these polymerizations is also a promising and more sustainable alternative.

Furthermore, the isocyanide group can act as a ligand for transition metals. The synthesis and study of novel organometallic complexes of this compound could lead to new catalytic applications where the isocyanide-metal complex itself is the active catalyst or a catalyst precursor.

Expansion of Synthetic Applications Towards Advanced Materials and Bioactive Compounds

The true potential of this compound lies in its application as a monomer or a key intermediate for the synthesis of advanced materials and bioactive compounds. The ester functionalities provide a handle for further modifications, such as hydrolysis to the corresponding dicarboxylic acid or amidation, which dramatically increases the functional space accessible from this building block.

Advanced Materials:

The polymerization of this compound is expected to yield poly(amino acid) derivatives. Specifically, after hydrolysis of the ester groups, the resulting polymer would be a derivative of poly(aspartic acid) (PASP). PASP and its derivatives are known to be biodegradable and biocompatible, making them highly attractive for biomedical applications. acs.orgnih.gov Future research will focus on synthesizing and characterizing these polymers and exploring their use in:

Drug Delivery: The carboxylic acid groups in the hydrolyzed polymer can be used to conjugate drugs, targeting ligands, and imaging agents, leading to the development of sophisticated drug delivery systems. researchgate.netajouronline.com These polymers can form nanoparticles or micelles to encapsulate hydrophobic drugs. ajouronline.com

Tissue Engineering: The biocompatibility and biodegradability of PASP-based materials make them excellent candidates for scaffolds in tissue engineering, promoting cell adhesion and proliferation. researchgate.netajouronline.com

Smart Hydrogels: The pendant carboxylic acid groups can respond to changes in pH, allowing for the creation of "smart" hydrogels that can swell or shrink in response to environmental stimuli. researchgate.netajouronline.com

Bioactive Compounds:

The use of this compound in multicomponent reactions can lead to the rapid synthesis of libraries of complex molecules for biological screening. The resulting products, bearing α-amino acid or peptide-like backbones, are privileged structures in medicinal chemistry. Research in this area will target the synthesis of:

Peptidomimetics: The Ugi reaction, in particular, allows for the facile synthesis of peptide-like molecules with diverse side chains. These peptidomimetics can be designed to inhibit enzymes or disrupt protein-protein interactions.

Enzyme Inhibitors: The succinic acid backbone is a common motif in enzyme inhibitors, particularly for proteases and metalloenzymes.

Novel Antibiotics and Anticancer Agents: The structural diversity that can be generated from this building block through multicomponent reactions makes it an attractive starting point for the discovery of new therapeutic agents. acs.orgnih.gov

| Application Area | Potential Derivative/Product | Key Research Focus |

| Drug Delivery | Poly(aspartic acid)-drug conjugates, Nanoparticles | Controlled drug release, Targeted delivery |

| Tissue Engineering | Biodegradable scaffolds, Hydrogels | Cell compatibility, Mechanical properties |

| Smart Materials | pH-responsive polymers | Stimuli-responsive behavior, Sensor development |

| Medicinal Chemistry | Peptidomimetics, Heterocyclic compounds | Biological activity screening, Lead optimization |

Table 2: Potential Applications of this compound Derivatives

Q & A

Q. What are the recommended analytical methods for characterizing 2-isocyanosuccinic acid dimethyl ester in synthetic mixtures?

Gas chromatography-mass spectrometry (GC/MS) is a robust method for identifying and quantifying ester derivatives in complex mixtures. For example, dimethyl esters of dicarboxylic acids (e.g., nonanedioic acid dimethyl ester) have been resolved using GC/MS with retention time matching and spectral library comparisons . High-resolution LC-MS and 1H NMR spectroscopy are also critical for structural validation, as demonstrated in studies of hibiscus acid dimethyl ester analogs .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols for dimethyl esters include:

- Ventilation : Use fume hoods to avoid inhalation (as per general ester handling guidelines) .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Storage : Keep in airtight containers away from oxidizing agents, based on safety data for structurally similar compounds like dimethyl 2-oxosuccinate .

Q. What synthetic routes are applicable for preparing this compound?

While direct data on this compound is limited, analogous esters (e.g., N-palmitoylglutamic acid dimethyl ester) are synthesized via Schotten-Baumann acylation. This involves reacting the acid chloride with dimethyl esters under alkaline conditions . Optimizing reaction pH (e.g., using NaHCO₃) and solvent polarity could minimize side reactions like hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Quantum chemical calculations (e.g., density functional theory) can model electron density distributions at the isocyano group and ester carbonyls. For example, studies on acetylenedicarboxylic acid dimethyl ester used InChIKey-derived structural data to predict reaction sites . Molecular dynamics simulations may further elucidate solvent effects on reaction kinetics.

Q. What strategies resolve contradictions in bioactivity data for ester derivatives like this compound?

Systematic reviews and meta-analyses are critical. For instance, CIR Expert Panel discussions on dialkyl hydroxysuccinates highlighted the need to distinguish between biotransformation pathways of esters vs. acids. Dose-response meta-analyses and stratification by experimental conditions (e.g., in vitro vs. in vivo models) can clarify discrepancies .

Q. How do steric and electronic effects influence the crystallography of this compound derivatives?

Single-crystal X-ray diffraction studies on related compounds (e.g., 2-(phenylhydrazono)-succinic acid dimethyl ester) revealed that close-shell interactions (e.g., hydrogen bonding and π-stacking) dominate packing arrangements. Isocyano groups may introduce steric hindrance, affecting crystal symmetry and solubility .

Q. What ethical considerations apply when using unpublished industry data in safety assessments of this compound?

As outlined in CIR reports, unpublished industry data (e.g., HRIPT or Ames tests for malic acid esters) must be critically evaluated for methodological rigor. Researchers should cross-validate findings with peer-reviewed studies and disclose potential conflicts of interest .

Methodological Resources

- Structural Analysis : Use InChIKey

VHILMKFSCRWWIJ-UHFFFAOYSA-N(for analogous 2-butynedioic acid dimethyl ester) to retrieve spectral libraries . - Data Repositories : NIST Chemistry WebBook provides thermodynamic and spectroscopic data for ester derivatives .

- Systematic Reviews : Follow COSMOS-E guidelines for integrating heterogeneous data (e.g., combining in vitro toxicity and human exposure studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.